An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Isobutyl Phthalate
An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Isobutyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl isobutyl phthalate (BIBP) is an organic compound classified as a phthalate ester. It is structurally an unsymmetrical diester of phthalic acid, featuring both a butyl and an isobutyl ester functional group.[1] Primarily utilized as a plasticizer, BIBP enhances the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC).[2] Beyond its industrial applications, recent scientific interest in BIBP has been spurred by its biological activity. Notably, it has been identified as a non-competitive inhibitor of α-glucosidase, suggesting potential therapeutic applications in the management of type II diabetes.[3] This guide provides a comprehensive overview of the chemical and physical properties of Butyl isobutyl phthalate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity.
Chemical and Physical Properties
Butyl isobutyl phthalate is a colorless to pale yellow, oily liquid at room temperature.[2] It possesses a relatively low volatility and is more soluble in organic solvents than in water.[2]
Tabulated Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of Butyl isobutyl phthalate.
| Identifier | Value |
| IUPAC Name | 1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate[4] |
| CAS Number | 17851-53-5[4] |
| Molecular Formula | C₁₆H₂₂O₄[4] |
| Molecular Weight | 278.34 g/mol [4] |
| Appearance | Colorless to pale yellow oily liquid[2] |
| Odor | Slight, characteristic odor |
| Physical Property | Value | Notes |
| Boiling Point | 315.7 ± 10.0 °C | at 760 mmHg |
| Melting Point | Not available | Data for the similar diisobutyl phthalate is -55 °C[5] |
| Density | 1.051 ± 0.06 g/cm³ | Predicted value |
| Flash Point | 165.4 ± 8.5 °C | |
| Vapor Pressure | 0.0 ± 0.7 mmHg | at 25°C |
| Water Solubility | Moderate to low | A quantitative value is not readily available. For the similar diisobutyl phthalate, the solubility is reported as 6.2 mg/L at 24°C.[6] |
| Solubility in Organic Solvents | Soluble in DMSO (≥ 250 mg/mL), ethanol, ether, acetone, and benzene.[7][8] | |
| LogP (Octanol-Water Partition Coefficient) | 4.66 - 4.8 | [4][9] |
| Refractive Index (n²⁰/D) | 1.498 |
Spectroscopic Data
A ¹³C NMR spectrum for Butyl isobutyl phthalate is available in the PubChem database. The spectrum displays the expected signals for the aromatic and aliphatic carbons of the molecule.[4]
An experimental FT-IR spectrum with detailed peak assignments for Butyl isobutyl phthalate is not widely published. However, based on its functional groups, the following characteristic absorption bands are expected:
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.
-
~1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl groups.[12]
-
~1600 and 1580 cm⁻¹: C=C stretching vibrations of the aromatic ring.[12]
-
~1280 and 1120 cm⁻¹: C-O stretching vibrations of the ester linkages.
-
~740 cm⁻¹: C-H out-of-plane bending of the ortho-disubstituted aromatic ring.[12]
The electron ionization mass spectrum of Butyl isobutyl phthalate is characterized by a prominent base peak at m/z 149, which corresponds to the protonated phthalic anhydride fragment. Other significant fragments are observed at m/z 150 and 223.[4]
Experimental Protocols
Synthesis of Butyl Isobutyl Phthalate
The synthesis of unsymmetrical phthalates like Butyl isobutyl phthalate can be achieved through a two-step process involving the formation of a monoester followed by a second esterification.[13][14]
Step 1: Synthesis of Monobutyl Phthalate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in an excess of n-butanol.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess n-butanol under reduced pressure to obtain crude monobutyl phthalate.
Step 2: Synthesis of Butyl Isobutyl Phthalate
-
To the crude monobutyl phthalate (1 equivalent), add isobutanol (1.5-2 equivalents) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue the reaction until no more water is collected.
-
After cooling, dilute the reaction mixture with an organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Butyl isobutyl phthalate can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Methods
GC-MS is a standard method for the analysis and quantification of phthalates.[15][16]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient program is employed to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 149, 150, 223 for BIBP) is used to enhance sensitivity and selectivity.[17]
Reverse-phase HPLC is also a suitable method for the analysis of Butyl isobutyl phthalate.[1][18]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically employed. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.[1]
-
Detector: A UV detector set at a wavelength of around 230 nm is suitable for the detection of the phthalate aromatic ring.[18]
Biological Activity and Signaling Pathways
Butyl isobutyl phthalate has been identified as a non-competitive inhibitor of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine.[3] By inhibiting this enzyme, BIBP can delay the absorption of glucose, leading to a hypoglycemic effect.[19] This makes it a compound of interest for the development of new anti-diabetic agents.
The inhibitory action of Butyl isobutyl phthalate on α-glucosidase involves binding to a hydrophobic pocket of the enzyme.[20] This interaction is driven by both hydrophobic forces and hydrogen bonds.[20]
Figure 1: Mechanism of α-glucosidase inhibition by Butyl isobutyl phthalate (BIBP).
The diagram illustrates that in the small intestine, α-glucosidase breaks down carbohydrates into glucose, which is then absorbed into the bloodstream. Butyl isobutyl phthalate acts as a non-competitive inhibitor, binding to α-glucosidase at a site distinct from the active site. This binding event alters the enzyme's conformation, rendering it inactive and thereby reducing the rate of glucose production and absorption.
Experimental Workflows
Synthesis and Purification Workflow
Figure 2: General workflow for the synthesis and purification of Butyl isobutyl phthalate.
This workflow outlines the key stages in the laboratory synthesis of Butyl isobutyl phthalate, starting from the initial reaction of phthalic anhydride with n-butanol to form the monoester, followed by the second esterification with isobutanol, and concluding with the purification of the final product.
Analytical Workflow for Quantification
Figure 3: A typical analytical workflow for the quantification of Butyl isobutyl phthalate in a sample.
This diagram illustrates the sequential steps involved in the quantitative analysis of Butyl isobutyl phthalate from a given sample matrix. The process begins with sample preparation through extraction, followed by concentration, instrumental analysis, data processing, and final quantification.
References
- 1. Separation of Butyl isobutyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CAS 17851-53-5: Butyl isobutyl phthalate | CymitQuimica [cymitquimica.com]
- 3. α-Glucosidase inhibition and the in vivo hypoglycemic effect of butyl-isobutyl-phthalate derived from the Laminaria japonica rhizoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyl isobutyl phthalate | C16H22O4 | CID 28813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 6. diisobutyl phthalate, 84-69-5 [thegoodscentscompany.com]
- 7. atamankimya.com [atamankimya.com]
- 8. glpbio.com [glpbio.com]
- 9. Butyl Isobutyl Phthalate-d4 | C16H22O4 | CID 169435184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dibutyl phthalate (84-74-2) 1H NMR [m.chemicalbook.com]
- 11. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fses.oregonstate.edu [fses.oregonstate.edu]
- 16. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. restek.com [restek.com]
- 18. opus.govst.edu [opus.govst.edu]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Synthesis of butyl-isobutyl-phthalate and its interaction with α-glucosidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
